magnesium;cyclopentane;chloride
Description
Historical Milestones and Foundational Principles of Grignard Reagents.
Victor Grignard's initial breakthrough came from his work with magnesium and organic halides in diethyl ether, leading to the formation of what are now known as Grignard reagents. sci-hub.ruwikipedia.org These reagents, with the general formula R-MgX (where R is an organic group and X is a halogen), proved to be powerful nucleophiles capable of reacting with a wide array of electrophiles. nih.govbaranlab.org
A fundamental principle governing the behavior of Grignard reagents in solution is the Schlenk equilibrium . This equilibrium describes the disproportionation of two molecules of an organomagnesium halide (RMgX) into a dialkylmagnesium compound (R₂Mg) and a magnesium dihalide (MgX₂). wikipedia.orgrsc.org The position of this equilibrium is influenced by several factors, including the nature of the organic group, the halogen, the solvent, and the concentration. wikipedia.orgrsc.org
| Reagent | Solvent | Equilibrium Constant (K) |
| Ethylmagnesium bromide | Diethyl ether | Low (favors RMgX) |
| Phenylmagnesium bromide | Diethyl ether | Low (favors RMgX) |
| Various arylmagnesium bromides | Tetrahydrofuran (B95107) (THF) | 3.5 - 9 |
| Cyclopentadienylmagnesium bromide | Diethyl ether | - |
Table 1: Influence of Reagent and Solvent on the Schlenk Equilibrium. The equilibrium constant (K) for the reaction 2 RMgX ⇌ R₂Mg + MgX₂ varies depending on the specific Grignard reagent and the solvent used. In diethyl ether, the equilibrium generally lies far to the left, favoring the organomagnesium halide. sci-hub.ru In tetrahydrofuran (THF), the equilibrium is more balanced. sci-hub.ru The addition of dioxane can drive the equilibrium completely to the right by precipitating the magnesium halide. wikipedia.orgrsc.org
Overview of Organomagnesium Compounds: Significance and Evolution.
While Grignard reagents are the most well-known, the field of organomagnesium chemistry encompasses a broader range of compounds, including dialkyl- and diarylmagnesium (R₂Mg) compounds. nih.govoregonstate.edu These compounds are significant in their own right and are often prepared from Grignard reagents. nih.gov The evolution of organomagnesium chemistry has seen the development of more specialized reagents and techniques. For instance, the use of additives like lithium chloride can significantly enhance the reactivity of Grignard reagents, leading to the formation of so-called "turbo-Grignard" reagents. harvard.edu
The significance of organomagnesium compounds lies in their versatility as synthetic tools. They are instrumental in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. masterorganicchemistry.comorgsyn.org Their applications span from laboratory-scale synthesis to large-scale industrial processes, including the production of pharmaceuticals and fine chemicals. rsc.orgyoutube.com
Positioning of Cyclopentylmagnesium Chloride in Modern Organometallic Synthesis.
Cyclopentylmagnesium chloride (C₅H₉ClMg) is a specific Grignard reagent that serves as a valuable building block in modern organometallic synthesis. sciencemadness.org It is typically prepared by the reaction of cyclopentyl chloride with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran. Its utility stems from its ability to introduce a cyclopentyl moiety into a wide range of molecules.
This reagent is employed in various synthetic transformations, including nucleophilic additions to carbonyl compounds to form alcohols, and in the synthesis of more complex molecules. sciencemadness.orgpearson.com For example, it is used in the synthesis of functionalized cyclopentanes and has found application in the total synthesis of natural products. baranlab.orgnih.gov
| Property | Value |
| Chemical Formula | C₅H₉ClMg |
| Molar Mass | 128.88 g/mol |
| Appearance | Typically a solution in ether |
| Solubility | Soluble in ether solvents |
Table 2: Physical and Chemical Properties of Cyclopentylmagnesium Chloride. This table summarizes some of the key properties of cyclopentylmagnesium chloride. nih.govsigmaaldrich.comresearchgate.net
| Reaction Type | Substrate | Product | Yield (%) |
| Grignard Addition | Pentan-2-one | 1-cyclopentylpentan-2-ol | Not specified |
| Cross-coupling | Not specified | Cyclohexylbromopropene | 60.5-64 |
| Synthesis of Silanes | Chlorocyclohexyldiethoxysilane | Cyclopentylcyclohexyldiethoxysilane | Not specified |
Table 3: Selected Applications of Cyclopentylmagnesium Chloride in Synthesis. This table highlights some of the synthetic applications of cyclopentylmagnesium chloride, demonstrating its utility in forming new carbon-carbon bonds. The yields can vary depending on the specific reaction conditions. orgsyn.orggoogle.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;cyclopentane;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIVBIRNYZIHNE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]C1.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cyclopentylmagnesium Chloride
Direct Synthesis from Cyclopentyl Halides and Magnesium Metal
The most conventional and widely practiced method for synthesizing cyclopentylmagnesium chloride is the direct reaction of a cyclopentyl halide, such as cyclopentyl chloride or bromide, with magnesium metal. smolecule.comgoogle.com This reaction is typically conducted under anhydrous conditions to prevent the highly reactive Grignard reagent from being quenched by protic solvents like water. vedantu.comwikipedia.org The general scheme involves adding magnesium turnings to a solution of the cyclopentyl halide in a suitable ethereal solvent. smolecule.com The mixture is then stirred, often with gentle heating or refluxing, until the magnesium metal is completely consumed, signifying the formation of the Grignard reagent. smolecule.comgoogle.com
Impact of Ethereal Solvents on Reaction Efficacy: Diethyl Ether and Tetrahydrofuran (B95107)
The choice of solvent is critical for the successful synthesis of Grignard reagents. Ethereal solvents, particularly diethyl ether and tetrahydrofuran (THF), are indispensable for several reasons. brainly.comdoubtnut.com They are aprotic, meaning they lack acidic protons that would otherwise react with and decompose the Grignard reagent. vedantu.comdoubtnut.com Furthermore, the oxygen atoms in ether molecules possess lone pairs of electrons that coordinate with the magnesium atom in the Grignard reagent, forming a stable complex. brainly.comquora.com This solvation not only stabilizes the reagent but also enhances its solubility and reactivity. vedantu.combrainly.com
Both diethyl ether and THF are commonly employed in the synthesis of cyclopentylmagnesium chloride. chemicalbook.comstackexchange.com Diethyl ether is often favored due to its lower boiling point (34.6 °C) and its ability to facilitate a gentle reflux during the reaction. stackexchange.com However, THF, with its higher boiling point (66 °C), can sometimes lead to faster reaction rates and better solubilization of the reactants and products. stackexchange.com The viscosity of the solvent also plays a role; the lower viscosity of diethyl ether allows for faster diffusion and association of the cyclopentyl halide with the magnesium surface compared to the more viscous THF. smolecule.com
Table 1: Comparison of Common Ethereal Solvents for Grignard Synthesis
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Diethyl Ether | 34.6 | Lower viscosity promoting faster diffusion smolecule.com; easily refluxed. | Lower boiling point may limit reaction temperature. |
| Tetrahydrofuran (THF) | 66 | Higher boiling point can increase reaction rate stackexchange.com; excellent solvating power. | Higher viscosity can slow diffusion smolecule.com; more difficult to remove post-reaction. |
Advanced Strategies for Magnesium Activation: Mechanical and Sonochemical Promotion
A significant challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide that naturally forms on the surface of the magnesium metal, inhibiting its reaction with the organic halide. stackexchange.com To overcome this, various activation methods have been developed.
Mechanical activation involves physically disrupting the oxide layer to expose the fresh, reactive magnesium surface. This can be achieved by methods such as crushing the magnesium pieces in situ, rapid stirring, or dry stirring in an inert atmosphere. stackexchange.comresearchgate.netlookchem.com Electron microscopy has shown that dry stirring of magnesium turnings alters the surface, which is beneficial for the clean synthesis of reactive Grignard reagents. lookchem.comlookchem.com
Sonochemical promotion , the application of ultrasound, is another effective technique for activating magnesium. stackexchange.comlookchem.com Sonication can disperse surface-bound water from the metal and break up the oxide layer, thereby initiating the reaction. stackexchange.comlookchem.com Ultrasound-assisted Grignard reactions have been demonstrated to be safe, efficient, and reproducible. researchgate.net The best results for reactions proceeding through a radical mechanism, as is common for Grignard formation, are often observed at specific frequencies, such as 300 kHz. researchgate.net
Chemical activation methods are also widely used and involve the addition of small amounts of activating agents like iodine, 1,2-dibromoethane, or methyl iodide. stackexchange.comresearchgate.net These substances react with the magnesium to etch the oxide layer and generate a fresh, reactive surface. stackexchange.com
Mechanistic Interpretations of Grignard Reagent Formation: Radical and Polar Pathways
The precise mechanism of Grignard reagent formation has been a subject of extensive study and is believed to involve both radical and polar pathways. acs.orgutexas.edu The reaction occurs at the magnesium-solvent interface. smolecule.com
The radical pathway is widely accepted and involves a single-electron transfer (SET) from the magnesium metal to the carbon-halogen bond of the organic halide. lookchem.comutexas.edu This transfer leads to the formation of an alkyl radical (R•) and a magnesium-halide radical (•MgX). stackexchange.com These two radicals then combine to form the Grignard reagent (RMgX). stackexchange.com The detection of radical coupling side products provides evidence for this mechanism. wikipedia.org Theoretical studies suggest that this radical pathway is prevalent, especially on smaller magnesium clusters. rsc.org
A polar mechanism , or non-radical pathway, has also been proposed. wikipedia.orgrsc.org In this model, the Grignard reagent is formed through a more concerted process without the generation of free radical intermediates. rsc.org Computational studies indicate that the operative mechanism can be substrate-dependent and that the non-radical pathway may become more competitive as the size of the magnesium cluster increases. wikipedia.orgrsc.org Ultimately, the preferred pathway is influenced by a complex interplay of factors including the nature of the substrate, its binding to the magnesium center, and the dynamics of the solvent. acs.org
Halogen-Magnesium Exchange Routes to Cyclopentylmagnesium Chloride
An alternative to the direct synthesis is the halogen-magnesium exchange reaction. This method is particularly valuable for preparing highly functionalized Grignard reagents that might not be accessible through direct insertion due to the presence of sensitive functional groups. researchgate.netharvard.edu The exchange reaction involves treating an organic halide with a pre-formed Grignard reagent, typically isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). harvard.edu
The use of i-PrMgCl, often in the presence of lithium chloride (LiCl), has significantly broadened the scope of this methodology. clockss.org The LiCl helps to break up magnesium aggregates and accelerates the exchange, allowing the reaction to proceed under milder conditions and tolerate a wider range of functional groups like esters and nitriles. researchgate.netclockss.org The rate of exchange is influenced by the electronic properties of the organic halide, with electron-withdrawing groups generally accelerating the reaction. harvard.edu This method provides a powerful tool for the chemo- and regioselective synthesis of complex organomagnesium compounds. clockss.org
Table 2: Key Features of Halogen-Magnesium Exchange
| Feature | Description |
|---|---|
| Reagents | Commonly uses i-PrMgCl or i-PrMgBr. harvard.edu |
| Additive | LiCl is often used to enhance reactivity and functional group tolerance. clockss.org |
| Conditions | Typically performed at low temperatures to minimize side reactions with sensitive functional groups. sigmaaldrich.com |
| Advantages | Allows for the preparation of highly functionalized Grignard reagents not accessible via direct synthesis. researchgate.netharvard.edu |
Transmetalation Approaches for Cyclopentyl Organomagnesium Compounds
Transmetalation offers another synthetic route to organomagnesium compounds. This process involves the transfer of an organic group from one metal to another. While less common for the direct synthesis of cyclopentylmagnesium chloride itself, it is a relevant concept in the broader context of preparing organomagnesium reagents. For instance, organolithium compounds can be converted to their corresponding Grignard reagents by treatment with a magnesium halide salt like magnesium bromide.
Innovations in Continuous Flow Synthesis of Cyclopentylmagnesium Reagents
Continuous flow technology has emerged as a powerful tool for the synthesis of organometallic reagents, including Grignard reagents. This approach offers several advantages over traditional batch processing, such as improved heat and mass transfer, enhanced safety, and the ability to generate and use highly reactive or unstable intermediates in a controlled manner. nih.gov
The continuous synthesis of organomagnesium compounds has been explored, demonstrating the potential for more efficient and scalable production. acs.org In a flow reactor, the reactants are continuously pumped through a reaction channel where the Grignard formation occurs. This setup allows for precise control over reaction parameters like temperature and residence time, leading to higher yields and purities. While specific research on the continuous flow synthesis of cyclopentylmagnesium chloride is not extensively detailed in the provided context, the principles and successes with other Grignard reagents suggest its feasibility and potential benefits. nih.gov
Structural Characterization and Solution Phase Behavior of Cyclopentylmagnesium Chloride
Schlenk Equilibrium Dynamics in Cyclopentylmagnesium Systems
The Schlenk equilibrium, named after its discoverer Wilhelm Schlenk, describes a dynamic chemical equilibrium in solutions of Grignard reagents. wikipedia.orgchemeurope.com This equilibrium involves the disproportionation of two molecules of an organomagnesium halide (RMgX) into a dialkylmagnesium compound (R₂Mg) and a magnesium halide (MgX₂). wikipedia.orgchemeurope.com
2 RMgX ⇌ MgX₂ + MgR₂
For cyclopentylmagnesium chloride, this equilibrium is represented as:
2 C₅H₉MgCl ⇌ MgCl₂ + (C₅H₉)₂Mg
The position of this equilibrium is a critical factor influencing the reactivity of the Grignard solution and is influenced by several factors including the solvent, temperature, and the nature of the organic and halide substituents. wikipedia.orgchemeurope.com
In solution, Grignard reagents like cyclopentylmagnesium chloride exist not as simple monomers but as a complex mixture of aggregated species. wikipedia.orgchemeurope.com The extent of aggregation is concentration-dependent, with higher concentrations favoring the formation of dimers, trimers, and higher oligomers. wikipedia.orgchemeurope.com Alkyl magnesium chlorides in ether, for instance, are known to exist predominantly as dimers. wikipedia.orgchemeurope.com
The various species present in a solution of cyclopentylmagnesium chloride can be visualized as a dynamic interplay between the monomeric form, C₅H₉MgCl, and its aggregated counterparts. These aggregations can involve bridging halide or alkyl groups between magnesium centers, leading to the formation of dimeric structures like [(C₅H₉)Mg(μ-Cl)]₂ or more complex polymeric chains. The monomeric form is generally considered to be the most reactive species in nucleophilic addition reactions. fiveable.me
The table below summarizes the key species involved in the aggregation of cyclopentylmagnesium chloride in solution.
| Species Type | General Formula | Description |
| Monomer | C₅H₉MgCl | The fundamental, highly reactive unit. |
| Dimer | [(C₅H₉)MgCl]₂ | Formed through the association of two monomeric units, often with bridging chloride ions. |
| Polymeric Species | [(C₅H₉)MgCl]ₙ | Higher-order aggregates that become more prevalent at increased concentrations. |
| Schlenk Products | (C₅H₉)₂Mg and MgCl₂ | Formed as a result of the Schlenk equilibrium. |
This table illustrates the different aggregation states that cyclopentylmagnesium chloride can adopt in solution, ranging from the simple monomer to more complex dimeric and polymeric structures, in addition to the products of the Schlenk equilibrium.
The solvent plays a pivotal role in the Schlenk equilibrium, not merely as a medium but as a direct participant in the coordination sphere of the magnesium atom. wikipedia.orgacs.org Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are commonly used for Grignard reactions because they are Lewis bases that coordinate to the electron-deficient magnesium center. wikipedia.orgnih.gov This coordination stabilizes the magnesium species and influences the position of the equilibrium.
Typically, the magnesium center in a Grignard reagent coordinates with two molecules of the ether solvent, leading to a more accurate representation of the monomeric species as C₅H₉MgCl(L)₂, where L is the solvent molecule. wikipedia.org In the presence of monoethers, the Schlenk equilibrium generally favors the organomagnesium halide (C₅H₉MgCl). wikipedia.org However, the addition of a strong bidentate chelating agent like dioxane can drive the equilibrium to the right by precipitating the magnesium halide as MgCl₂(dioxane)₂, thereby increasing the concentration of the dialkylmagnesium species, (C₅H₉)₂Mg. wikipedia.org
Computational studies on similar Grignard systems, like CH₃MgCl in THF, have revealed that the solvent is a direct and crucial player in the mechanism of the Schlenk equilibrium. acs.orgresearchgate.net The reaction proceeds through the formation of dinuclear species bridged by chlorine atoms, and the solvation state of these intermediates is key. acs.org Asymmetrically solvated dinuclear species are often the reactive intermediates that lead to ligand exchange and the formation of the Schlenk products. acs.org
The steric bulk of the organic group (the ligand) also affects the equilibrium. While specific studies on the steric influence of the cyclopentyl group are not extensively detailed in the provided results, it is a general principle in Grignard chemistry that bulkier alkyl groups can influence the degree of aggregation and the position of the Schlenk equilibrium.
Advanced Spectroscopic Probes for Cyclopentylmagnesium Chloride
A variety of spectroscopic techniques are indispensable for characterizing the complex solution-state behavior of cyclopentylmagnesium chloride and for monitoring its reactions in real-time.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structures of the various magnesium species present in solution. ¹H and ¹³C NMR spectra provide information about the organic framework of the cyclopentyl group and can be used to distinguish between different chemical environments. rsc.org For instance, the chemical shifts of the protons and carbons in the cyclopentyl ring can be sensitive to whether the group is part of a monomeric, dimeric, or Schlenk equilibrium product species.
While specific NMR data for cyclopentylmagnesium chloride is not detailed in the provided search results, general principles of NMR analysis of Grignard reagents apply. The complexity of the spectra often reflects the presence of multiple species in equilibrium. Variable-temperature NMR studies can be particularly informative, as changes in temperature can shift the equilibrium and alter the relative concentrations of the different species, leading to observable changes in the NMR spectrum.
The table below outlines the expected application of NMR spectroscopy in the study of cyclopentylmagnesium chloride.
| NMR Nucleus | Information Gained |
| ¹H NMR | Provides information on the proton environments of the cyclopentyl ring. Can be used to identify different species in solution and study exchange dynamics. |
| ¹³C NMR | Reveals the carbon framework of the cyclopentyl group and can distinguish between different magnesium-bound species. Chemical shifts are sensitive to the electronic environment of the carbon atoms. |
| ²⁵Mg NMR | Although less common due to the low natural abundance and quadrupolar nature of the ²⁵Mg nucleus, it can provide direct information about the coordination environment of the magnesium center. |
This table summarizes the utility of different NMR techniques for the detailed structural and dynamic analysis of cyclopentylmagnesium chloride solutions.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, offers a means for in-situ monitoring of reactions involving cyclopentylmagnesium chloride. youtube.comsu.se These techniques probe the vibrational modes of molecules, which are sensitive to changes in bonding and molecular structure. su.se By monitoring the changes in the vibrational spectra over the course of a reaction, one can follow the consumption of reactants and the formation of products in real-time. youtube.comyoutube.com
For instance, in a reaction where cyclopentylmagnesium chloride is a reactant, the characteristic vibrational bands associated with the C-Mg bond would decrease in intensity as the reaction progresses. Concurrently, new bands corresponding to the newly formed bonds in the product would appear and grow in intensity. This provides valuable kinetic and mechanistic information. youtube.com
Modern spectroscopic instrumentation allows for the use of fiber-optic probes that can be immersed directly into the reaction mixture, enabling continuous monitoring without the need for sampling. youtube.com This is particularly advantageous for highly reactive and air-sensitive compounds like Grignard reagents. youtube.com
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of crystalline solids. ruppweb.org While obtaining a single crystal of cyclopentylmagnesium chloride itself can be challenging due to its high reactivity and complex solution behavior, X-ray diffraction studies on related organomagnesium complexes provide invaluable insights into the structural possibilities. weizmann.ac.il
Crystallographic analysis of related Grignard reagents and their aggregates has confirmed the dimeric nature of many of these compounds in the solid state, often revealing bridging halide or alkyl groups. d-nb.info For example, the crystal structures of various magnesium pincer complexes have been determined, showcasing the coordination environment around the magnesium ion. weizmann.ac.il These studies often reveal that the magnesium center can adopt various coordination geometries, including tetrahedral and octahedral, depending on the ligands and solvent molecules involved. acs.orgnih.gov
Although a specific crystal structure for cyclopentylmagnesium chloride is not available in the provided search results, the structures of related compounds serve as important models for understanding the fundamental structural motifs that are likely present in solutions of this reagent.
Computational Modeling of Cyclopentylmagnesium Chloride Structures
Computational modeling has become an indispensable tool for elucidating the complex structures and behaviors of Grignard reagents like cyclopentylmagnesium chloride in solution. These theoretical approaches provide molecular-level insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) Investigations of Molecular Geometries and Electronic States
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to understand the molecular geometries and electronic states of magnesium-halide species, which form the core of Grignard reagents. DFT calculations have a demonstrated high degree of accuracy in reproducing experimental values for various molecular properties. researchgate.net
Research using DFT to model magnesium chloride complexes in ethereal solvents, such as tetrahydrofuran (THF) or glymes, provides critical insights into the probable structures of cyclopentylmagnesium chloride. dtu.dk These studies analyze the most stable configurations by considering monomeric, dimeric, and even trimeric clusters of the core MgₓClᵧ unit solvated by ether molecules. dtu.dk The calculations reveal that the geometry and stability of these complexes are a delicate balance of interactions between the magnesium cation, the chloride anion, and the coordinating solvent molecules. dtu.dk
Key findings from DFT investigations include:
Coordination Number: The magnesium center in these complexes can exhibit various coordination numbers (CN), typically ranging from four to six, and in some cases, even seven. The presence of the chloride anion in the coordination shell reduces steric hindrance compared to bulkier alkyl or aryl groups, allowing for more solvent molecules to coordinate. dtu.dk
Solvent Effects: The type of ether solvent significantly influences the structure. For instance, in THF, magnesium complexes often adopt a pyramidal geometry. The solvent molecules play a crucial role in stabilizing the magnesium center and modulating the reactivity of the Grignard reagent. dtu.dksmolecule.com Quantum mechanical simulations show that this solvent coordination directly impacts the activation energy required for electron transfer processes. smolecule.com
Cluster Formation: DFT calculations demonstrate that Grignard reagents rarely exist as simple monomers in solution. Instead, they form more complex aggregates. The calculations help determine the energies and geometries of these clusters, providing a comprehensive picture of the thermodynamically preferred states of the electrolyte. dtu.dk For example, dimeric structures involving bridging chloride anions are common. dtu.dk
The table below summarizes typical structural parameters for magnesium chloride complexes in ethereal solvents as determined by DFT calculations, which serve as a model for cyclopentylmagnesium chloride.
| Complex Type | Modeled System | Typical Mg Coordination Number | Key Geometric Features | Source |
|---|---|---|---|---|
| Monomer | MgCl₂(Solvent)ₓ | 4, 5, or 6 | Magnesium coordinated by two chloride ions and solvent molecules (e.g., THF). | dtu.dk |
| Dimer | Mg₂Cl₄(Solvent)ₓ | 4 or 5 | Features two magnesium centers bridged by two chloride anions. | dtu.dk |
| Cationic Complex | [MgCl(Solvent)ₓ]⁺ | 5, 6, or 7 | Higher coordination numbers are possible due to reduced anionic charge. | dtu.dk |
Ab Initio Molecular Dynamics Simulations of Solvation and Interconversion Processes
Ab initio molecular dynamics (AIMD) simulations offer a way to study the dynamic behavior of chemical systems by calculating the forces on atoms from first principles (i.e., using quantum mechanics) as the simulation progresses. frontiersin.org This method is particularly valuable for understanding the complex solvation environment and the rapid interconversion between different structural forms of cyclopentylmagnesium chloride in solution.
While extensive AIMD studies specifically on cyclopentylmagnesium chloride are limited, research on analogous systems, such as magnesium dichloro complexes in THF, provides profound insights. nih.gov First-principles molecular dynamics (FPMD), a type of AIMD, has been used to investigate the solvation structure around magnesium ions in these non-aqueous electrolyte solutions, which is crucial for understanding ion transport and reactivity. nih.gov
Key findings from AIMD simulations on related systems include:
Solvation Shell Structure: AIMD simulations show that in a THF solution, the Mg²⁺ ion tends to be tetracoordinated rather than hexacoordinated, which is often the dominant form in the solid state. nih.gov This coordination involves a combination of chloride ions and THF molecules in the first solvation shell. The dynamic nature of this solvation shell, with solvent molecules exchanging, can be tracked over time.
Dynamic Equilibria: These simulations can model the interconversion between different species in solution, such as the equilibrium between monomers and dimers or between different coordination states. nih.gov This provides a picture of the solution not as a static collection of molecules, but as a dynamic system where structures are constantly forming and breaking apart.
Ion Pairing: The simulations clarify the nature of ion pairing in solution. In contrast to aqueous solutions where contact ion pairing between Mg²⁺ and Cl⁻ may not be favorable, the low-polarity environment of an ether solution promotes stronger interactions and the formation of neutral or charged complexes. nih.govnih.gov
The following table summarizes key findings from AIMD simulations relevant to the solvation and dynamic behavior of cyclopentylmagnesium chloride.
| Process/Property | Simulation Focus | Key Findings | Source |
|---|---|---|---|
| Solvation Structure | Mg²⁺ coordination in THF | Tetracoordination is favored over hexacoordination in the solution phase at room temperature. | nih.gov |
| Structural Interconversion | Monomer vs. Dimer Structures | Simulations can model the presence and stability of both monomeric and dimeric magnesium chloride complexes in solution. | nih.gov |
| Solvent Dynamics | Ligand Exchange | Provides insight into the mechanisms and timescales of THF molecules entering and leaving the first solvation shell of the magnesium ion. | nih.gov |
Mechanistic Pathways and Reactivity Patterns of Cyclopentylmagnesium Chloride
Role of Substrate and Catalyst in Directing Reaction Selectivity
The structure of the substrate and the presence of catalysts can profoundly influence the selectivity of cyclopentylmagnesium chloride reactions, directing the outcome towards addition, reduction, or enolization. Mechanical factors can also play a role; for example, in reactions with esters, increasing the agitation rate can suppress the formation of di-addition byproducts by minimizing local concentration gradients of the highly reactive Grignard reagent. smolecule.com
Catalysts are particularly powerful in directing selectivity. While not a Grignard reaction, the principle is well-illustrated in the hydrogenation of furfural, where Cu-Co catalysts prepared by different methods selectively yield either cyclopentanone (B42830) or cyclopentanol. This demonstrates how catalyst preparation can control reaction pathways to different products from the same starting material. In palladium-catalyzed cross-coupling reactions, the choice of ligand and additives can be crucial for achieving high selectivity and enantiocontrol.
Transition State Analysis and Reaction Intermediate Identification
For the polar addition pathway, the reaction is widely accepted to proceed through a six-membered, chair-like transition state where the magnesium atom coordinates to the carbonyl oxygen. acs.org This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon for the subsequent nucleophilic attack by the cyclopentyl group.
Computational studies have refined this picture, investigating the specific roles of different Grignard species. The Schlenk equilibrium dictates that solutions of Grignard reagents contain a mixture of the monomer (RMgX), the dimer ((RMgX)₂), and the di-alkyl/aryl magnesium (R₂Mg) and magnesium halide (MgX₂) species. Theoretical analyses suggest that dimeric forms of the Grignard reagent, specifically linear dimers, may be the kinetically dominant species in reactions with ketones, leading to a lower energy transition state compared to the monomeric pathway. acs.org
In the SET pathway, the key intermediates are radical species. The initial electron transfer generates a substrate radical anion and a cyclopentyl radical. The detection of radical coupling byproducts in certain Grignard reactions provides experimental evidence for the operation of this mechanism. acs.org
Stereochemical Control and Diastereoselectivity in Cyclopentylmagnesium Chloride Transformations
When cyclopentylmagnesium chloride adds to a prochiral ketone, a new stereocenter is created, making stereochemical control a critical aspect of the transformation. The diastereoselectivity of such additions is often analyzed using models like Cram's Rule or the Felkin-Anh model, which are based on minimizing steric interactions in the transition state. acs.org
Chelation control can also be a powerful directing effect if the substrate contains a nearby Lewis basic group (e.g., an α-alkoxy group) that can coordinate to the magnesium atom, locking the substrate into a specific conformation and directing attack to one face.
However, for highly reactive Grignard reagents, these equilibrium-based models can fail. If the reaction rate approaches the diffusion limit, the initial complexation of the reagent to the ketone may become irreversible, and the reaction is no longer under thermodynamic (Curtin-Hammett) control. In such cases, diastereoselectivity can still be achieved if the substrate's conformation leads to one face of the carbonyl being completely blocked from attack. This steric approach control becomes the dominant factor. nih.gov The addition of different Grignard reagents to a sterically hindered ketone demonstrates this principle clearly.
| Grignard Reagent | Relative Reactivity | Diastereomeric Ratio (d.r.) | Controlling Factor | Reference |
|---|---|---|---|---|
| n-Propylmagnesium chloride | Slow | High | Thermodynamic (Felkin-Anh) | nih.gov |
| Allylmagnesium chloride | Rapid | Nearly 1:1 | Kinetic (Diffusion-limited) | nih.gov |
This table illustrates how the reactivity of the Grignard reagent dictates the controlling mechanism for diastereoselectivity in additions to a sterically hindered ketone. A less reactive reagent like n-PrMgCl allows for thermodynamic selection, while a highly reactive one like allyl-MgCl does not. nih.gov
Synthetic Applications of Cyclopentylmagnesium Chloride
Carbon-Carbon Bond Forming Reactions
The paramount application of cyclopentylmagnesium chloride in organic synthesis is the creation of carbon-carbon bonds. thesciencehive.co.uk This is achieved through its reaction with various electrophiles, where the cyclopentyl group acts as a nucleophile, attacking an electron-deficient carbon atom. thesciencehive.co.uk These reactions are fundamental in the assembly of more complex organic molecules from simpler starting materials.
Nucleophilic Additions to Carbonyl and Related Electrophiles
Cyclopentylmagnesium chloride readily participates in nucleophilic addition reactions with carbonyl compounds and other related electrophiles. masterorganicchemistry.comlibretexts.org The carbon atom of the cyclopentyl group, bearing a partial negative charge due to the polar carbon-magnesium bond, attacks the electrophilic carbonyl carbon. pressbooks.pub This initial addition leads to the formation of a tetrahedral intermediate, which upon workup, yields a variety of functional groups.
The reaction of cyclopentylmagnesium chloride with aldehydes and ketones is a classic and widely used method for the synthesis of alcohols. libretexts.org The nature of the alcohol produced—primary, secondary, or tertiary—is determined by the starting carbonyl compound. libretexts.org
Reaction with Aldehydes: The addition of cyclopentylmagnesium chloride to an aldehyde, followed by an acidic workup, results in the formation of a secondary alcohol. chemguide.co.uk For instance, the reaction with a generic aldehyde (RCHO) yields a cyclopentyl(R)methanol.
Reaction with Ketones: When cyclopentylmagnesium chloride reacts with a ketone (R₂C=O), a tertiary alcohol is formed after the requisite acidic workup. chemguide.co.ukchegg.com An example is the reaction with pentan-2-one, which produces 2-cyclopentylpentan-2-ol. chegg.com
The general mechanism involves the nucleophilic attack of the cyclopentyl group on the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent protonation of this intermediate with a dilute acid furnishes the final alcohol product. youtube.com
Table 1: Synthesis of Alcohols from Aldehydes and Ketones
| Carbonyl Compound | Product | Alcohol Type |
| Aldehyde (RCHO) | Cyclopentyl(R)methanol | Secondary |
| Ketone (R₂C=O) | Dicyclopentyl(R)methanol | Tertiary |
| Pentan-2-one | 2-Cyclopentylpentan-2-ol | Tertiary chegg.com |
Esters react with two equivalents of cyclopentylmagnesium chloride to produce tertiary alcohols. libretexts.orglibretexts.org The reaction proceeds through a two-step mechanism. The first equivalent of the Grignard reagent adds to the ester's carbonyl group, forming a tetrahedral intermediate. This intermediate is unstable and eliminates an alkoxide leaving group to form a ketone. The newly formed ketone then rapidly reacts with a second equivalent of cyclopentylmagnesium chloride in a nucleophilic addition reaction, analogous to the reaction with ketones described previously. An acidic workup then yields the tertiary alcohol, where two of the alkyl groups attached to the carbinol carbon are cyclopentyl groups.
Table 2: Formation of Tertiary Alcohols from Esters
| Ester (RCOOR') | Intermediate | Final Product |
| Generic Ester | Cyclopentyl Ketone | Dicyclopentyl(R)methanol |
Cyclopentylmagnesium chloride can react with carbon dioxide in a carboxylation reaction to form cyclopentanecarboxylic acid. masterorganicchemistry.com In this reaction, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom of the carbon dioxide molecule. masterorganicchemistry.com This addition results in the formation of a magnesium carboxylate salt. masterorganicchemistry.com Subsequent acidification of this salt with a dilute acid, such as aqueous HCl, protonates the carboxylate to yield the final carboxylic acid product. This method provides a direct route to introduce a carboxylic acid functional group onto a cyclopentane (B165970) ring.
Table 3: Carboxylation Reaction with Carbon Dioxide
| Reagent | Intermediate | Final Product |
| Carbon Dioxide (CO₂) | Cyclopentylmagnesium Carboxylate | Cyclopentanecarboxylic Acid |
The reaction of cyclopentylmagnesium chloride with a nitrile (R-C≡N) provides a valuable method for the synthesis of ketones. masterorganicchemistry.comlibretexts.org The nucleophilic cyclopentyl group adds to the electrophilic carbon of the nitrile group, breaking the carbon-nitrogen triple bond and forming an imine salt intermediate after the initial addition. masterorganicchemistry.comyoutube.com This intermediate is then hydrolyzed with aqueous acid to yield the corresponding ketone, cyclopentyl phenyl ketone in the case of benzonitrile. masterorganicchemistry.com A key advantage of this method is that the reaction stops at the ketone stage because the intermediate imine salt is less reactive than a ketone, preventing further addition of the Grignard reagent.
Table 4: Ketone Synthesis from Nitriles
| Nitrile (R-C≡N) | Intermediate | Final Product (Ketone) |
| Benzonitrile | Iminium salt | Cyclopentyl Phenyl Ketone |
Ring-Opening Reactions of Epoxides with Cyclopentylmagnesium Chloride
Cyclopentylmagnesium chloride can act as a nucleophile to open the strained ring of an epoxide. libretexts.orgyoutube.com This reaction is a useful method for forming a new carbon-carbon bond and introducing a hydroxyl group, resulting in the formation of an alcohol. libretexts.org The reaction proceeds via an Sₙ2 mechanism, where the cyclopentyl group attacks one of the carbon atoms of the epoxide ring. libretexts.org In the case of an unsymmetrical epoxide, the attack generally occurs at the less sterically hindered carbon atom. libretexts.orglibretexts.org The initial product is a magnesium alkoxide, which upon acidic workup, is protonated to give the final alcohol product. For example, the reaction of cyclopentylmagnesium chloride with ethylene (B1197577) oxide, followed by hydrolysis, yields 2-cyclopentylethanol. libretexts.org This reaction provides a convenient way to extend a carbon chain by two atoms and introduce a primary alcohol functionality.
Table 5: Ring-Opening of Epoxides
| Epoxide | Product |
| Ethylene Oxide | 2-Cyclopentylethanol |
Cross-Coupling Methodologies for C-C Bond Formation
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures. Cyclopentylmagnesium chloride serves as a key nucleophilic partner in these transformations, particularly those mediated by transition metals.
Iron-catalyzed cross-coupling reactions have emerged as an economical and environmentally benign alternative to methods using precious metals like palladium. researchgate.net These reactions effectively couple organomagnesium reagents, including cyclopentylmagnesium chloride, with a range of organic electrophiles. researchgate.net A typical catalytic cycle is believed to commence with the formation of a low-valent iron cluster species from the reaction of an iron salt with the Grignard reagent. researchgate.net
The success of these couplings often relies on the use of specific additives or co-solvents. N-methyl-2-pyrrolidone (NMP) was historically used to stabilize the organoiron species generated in situ, leading to high yields. researchgate.netnih.gov However, due to its reprotoxic nature, focus has shifted towards more benign alternatives. nih.gov Cyclic urea (B33335) derivatives, such as 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), have proven to be excellent replacements, promoting high-yield cross-coupling of alkyl Grignards with substrates like aryl chlorobenzenesulfonates without the toxicity concerns of NMP. nih.gov These reactions demonstrate high chemoselectivity, tolerating sensitive functional groups such as sulfonate esters, which are typically susceptible to nucleophilic attack.
Table 1: Comparison of Additives in Iron-Catalyzed Cross-Coupling Reactions
| Additive | Chemical Name | Role | Reference |
|---|---|---|---|
| NMP | N-methyl-2-pyrrolidone | Stabilizes organoiron intermediates, improves yield. | researchgate.netnih.gov |
| DMI | 1,3-dimethyl-2-imidazolidinone | Benign alternative to NMP, promotes high yields. | nih.gov |
| DMPU | 1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one | Benign alternative to NMP. | nih.gov |
| TMU | 1,1,3,3-tetramethylurea | Benign alternative to NMP. | nih.gov |
Beyond iron, other transition metals, notably palladium and nickel, are widely used to catalyze cross-coupling reactions involving cyclopentylmagnesium chloride.
The Kumada coupling represents a direct method, where a Grignard reagent is coupled with an organic halide (aryl, vinyl) catalyzed by a nickel or palladium complex. This was one of the first transition metal-catalyzed cross-coupling reactions developed and is valued for its broad scope, stemming from the wide variety of available Grignard reagents.
The Negishi coupling provides an alternative, highly versatile strategy. In this reaction, the Grignard reagent, such as cyclopentylmagnesium chloride, is first converted into a more functionally-group-tolerant organozinc reagent via transmetalation with a zinc salt (e.g., ZnCl₂, ZnBr₂). This organozinc species is then coupled with an organic halide or triflate in the presence of a palladium or nickel catalyst. This two-step, one-pot procedure often results in higher yields and better chemoselectivity compared to direct coupling, especially for complex substrates. The use of zinc additives can "soften" the highly reactive Grignard reagent, mitigating side reactions. Manganese-catalyzed systems have also been explored for coupling Grignard reagents with aryl halides.
Table 2: Overview of Transition Metal Catalysts for Coupling with Cyclopentylmagnesium Chloride (or its derivatives)
| Coupling Reaction | Catalyst Metal | Nucleophile | Key Features | Reference |
|---|---|---|---|---|
| Kumada | Ni or Pd | RMgX (Direct) | One of the first cross-coupling methods; highly reactive nucleophile. | |
| Negishi | Pd or Ni | RZnX (from RMgX) | High functional group tolerance; milder conditions. | |
| Manganese-catalyzed | Mn | RMgX (Direct) | Utilizes an inexpensive, earth-abundant metal. |
Stereoselective Carbomagnesiation Reactions
Carbomagnesiation is the nucleophilic addition of the carbon-magnesium bond of a Grignard reagent across a carbon-carbon double or triple bond. While this reaction is a powerful tool for C-C bond formation, well-documented examples of highly stereoselective carbomagnesiation reactions specifically using cyclopentylmagnesium chloride are not prevalent in the reviewed literature.
However, the principles of stereoselective carbometalation have been established in related systems. For instance, the copper-catalyzed carbomagnesiation of cyclopropenes using other Grignard reagents has been shown to proceed with high levels of regio- and diastereoselectivity. In these cases, the stereochemical outcome is often directed by a functional group, such as a hydroxyl group, present on the substrate, which coordinates to the magnesium and copper centers, guiding the addition to a specific face of the double bond. The resulting stereodefined cyclopropyl (B3062369) magnesium species can be trapped with electrophiles to generate polysubstituted cyclopropanes as single diastereomers. These examples highlight the potential for achieving stereocontrol in carbomagnesiation, a principle that could theoretically be extended to reagents like cyclopentylmagnesium chloride with appropriately designed substrates and catalytic systems.
Functional Group Interconversions and Cyclopentyl Group Introduction
One of the most fundamental and widespread applications of cyclopentylmagnesium chloride is its use as a nucleophile in reactions with various electrophilic functional groups. This reactivity provides a direct method for introducing the cyclopentyl group into a molecule while simultaneously transforming the original functional group.
The classic Grignard reaction involves the addition of the reagent to carbonyl compounds. For example, reaction with aldehydes yields secondary alcohols, reaction with ketones produces tertiary alcohols, and reaction with esters affords tertiary alcohols after a double addition. These transformations are pivotal for building molecular complexity. The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which solubilizes the Grignard reagent.
Table 3: Introduction of the Cyclopentyl Group via Reaction with Electrophiles
| Electrophile Class | Specific Example | Initial Functional Group | Resulting Functional Group |
|---|---|---|---|
| Aldehyde | R-CHO | Aldehyde | Secondary Alcohol |
| Ketone | R-CO-R' | Ketone | Tertiary Alcohol |
| Ester | R-COOR' | Ester | Tertiary Alcohol |
| Nitrile | R-CN | Nitrile | Ketone (after hydrolysis) |
| Carbon Dioxide | CO₂ | Carbon Dioxide | Carboxylic Acid (after hydrolysis) |
Preparation of Organometallic and Metalloid Derivatives via Transmetalation
Cyclopentylmagnesium chloride is a valuable precursor for the synthesis of other organometallic and metalloid compounds through a process known as transmetalation. In this reaction, the cyclopentyl group is transferred from the more electropositive magnesium to a less electropositive metal or metalloid. This is an equilibrium process driven by the relative reduction potentials of the metals involved.
This method is widely employed to generate organometallic reagents with different reactivity profiles. As mentioned previously, transmetalation to zinc using zinc chloride (ZnCl₂) is a key step in performing Negishi cross-coupling reactions. Similarly, reaction with manganese(II) chloride (MnCl₂) produces organomanganese reagents. The resulting organozinc and organomanganese compounds are generally less reactive and more tolerant of sensitive functional groups than their parent Grignard reagent.
The utility of transmetalation extends beyond zinc and manganese. Grignard reagents are used to prepare organometallic derivatives of a wide array of elements, including boron, silicon, tin, and phosphorus, providing access to a diverse range of reagents for further synthetic transformations.
Table 4: Examples of Transmetalation Reactions with Cyclopentylmagnesium Chloride
| Reagent | Resulting Organometallic | Typical Application | Reference |
|---|---|---|---|
| ZnCl₂ | Cyclopentylzinc chloride | Negishi cross-coupling | |
| MnCl₂ | Dicyclopentylmanganese | Manganese-catalyzed cross-coupling | |
| B(OR)₃ | Cyclopentylboronic ester | Suzuki cross-coupling | |
| SiCl₄ | Tetracyclopentylsilane | Silyl group introduction, materials science | |
| SnCl₄ | Cyclopentyltin compounds | Stille cross-coupling |
Emerging Frontiers and Sustainable Considerations in Cyclopentylmagnesium Chemistry
Innovations in Asymmetric Catalysis with Cyclopentyl Organomagnesium Reagents
The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. smolecule.comresearchgate.net Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, has emerged as a powerful tool in this endeavor. researchgate.netrsc.org Magnesium-based catalysts, in particular, have garnered significant attention due to the metal's abundance, low cost, and favorable toxicological profile. rsc.org
Recent research has focused on the development of novel chiral ligands that can effectively coordinate with cyclopentylmagnesium reagents to induce high levels of enantioselectivity. rsc.orgnih.gov These ligands often feature complex, sterically demanding architectures designed to create a chiral pocket around the magnesium center, thereby dictating the facial selectivity of the Grignard addition to a prochiral substrate. rsc.org The design of these intricate chiral environments is crucial for achieving high yields and stereoselectivities in the synthesis of valuable chiral scaffolds. rsc.org
The development of chiral cyclopentadienyl (B1206354) (Cp) ligands represents a significant advancement in this area. nih.govwikipedia.org These ligands, when coordinated to a metal center, can create a highly effective chiral environment for a variety of catalytic transformations. nih.gov The versatility of Cp ligands allows for fine-tuning of their steric and electronic properties, enabling the optimization of catalytic performance for specific reactions involving cyclopentylmagnesium reagents. wikipedia.org
Design and Reactivity of Functionalized Cyclopentyl Grignard Reagents
The traditional scope of Grignard reagents has often been limited by their high reactivity, which can be incompatible with many functional groups. However, modern synthetic chemistry has seen significant progress in the design and preparation of functionalized Grignard reagents, including those derived from cyclopentane (B165970). d-nb.info These "designer" reagents incorporate various functional groups, such as esters, nitriles, and even other halide atoms, expanding the synthetic utility of the Grignard reaction. d-nb.infonih.gov
A key innovation in this area is the use of halogen-magnesium exchange reactions, which allow for the preparation of functionalized Grignard reagents under mild conditions. d-nb.infonih.gov This method is particularly useful for introducing sensitive functionalities that would not survive the traditional Grignard preparation from magnesium metal. nih.gov The ability to tolerate a wider range of functional groups opens up new avenues for the synthesis of complex molecules. d-nb.info
Exploration of Low-Oxidation State Magnesium Species in Cyclopentyl Systems
The vast majority of magnesium chemistry involves the Mg(II) oxidation state. nih.gov However, recent breakthroughs have led to the synthesis and characterization of stable magnesium compounds in lower oxidation states, specifically Mg(I) and even Mg(0). nih.govbath.ac.ukmonash.edu These low-valent magnesium species exhibit unique reactivity and have the potential to open up entirely new areas of cyclopentylmagnesium chemistry.
The stabilization of these unusual oxidation states is typically achieved through the use of bulky, chelating ligands that prevent disproportionation and protect the reactive metal center. monash.edursc.org Theoretical and experimental studies have provided insights into the nature of the bonding in these complexes, revealing, for instance, the presence of a covalent Mg-Mg bond in dimeric Mg(I) compounds. nih.govrsc.org
The exploration of the reactivity of these low-oxidation state magnesium species with cyclopentyl-containing substrates is still in its early stages. However, the potential applications are vast, ranging from novel catalytic cycles to unique reductive chemistry. The ability to access different oxidation states of magnesium could lead to the development of unprecedented transformations in organic synthesis. For example, low-valent magnesium complexes have been shown to be involved in catalytic cycles for hydrogenation reactions. acs.org The study of these species is a frontier in inorganic and organometallic chemistry. bath.ac.uknih.govrsc.orgrsc.org
Green Chemistry Principles Applied to Cyclopentylmagnesium Chemistry
The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally friendly. yale.edunih.gov The application of these principles to cyclopentylmagnesium chemistry is an area of growing importance, driven by the need for more sustainable manufacturing processes. researchgate.netgreenchemistry-toolkit.org
Solvent Reduction and Bio-Based Solvent Development
Traditional Grignard reactions are often carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netsigmaaldrich.com While effective, these solvents have several drawbacks, including high volatility, flammability, and potential for peroxide formation. rsc.org A key focus of green chemistry is to reduce or replace these hazardous solvents. youtube.com
One promising alternative is cyclopentyl methyl ether (CPME), which can be derived from renewable resources and exhibits lower volatility and peroxide-forming tendencies compared to traditional ethers. researchgate.netrsc.org Studies have shown that CPME can be an effective solvent for Grignard reactions, and it can be efficiently recycled without a significant loss in reaction yield. researchgate.net Another green solvent alternative is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can also be derived from renewable feedstocks and has shown superior performance in some Grignard reactions, particularly in suppressing unwanted side reactions. rsc.org The development and adoption of such bio-based solvents are crucial steps towards greener Grignard chemistry. nih.gov
Utilizing Renewable Feedstocks and Atom-Economical Processes
Another core principle of green chemistry is the use of renewable feedstocks to reduce our reliance on depleting fossil fuels. yale.edu Research is ongoing to develop synthetic routes to cyclopentyl derivatives from biomass, which could then be used to generate cyclopentylmagnesium chloride. This approach aligns with the goal of creating a more sustainable chemical industry. greenchemistry-toolkit.org
Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is also a critical consideration. yale.edu Synthetic methods that maximize atom economy are inherently more sustainable as they generate less waste. In the context of cyclopentylmagnesium chemistry, this involves designing reactions that are highly selective and minimize the formation of byproducts. Catalytic processes are often more atom-economical than stoichiometric reactions. yale.edunih.gov
Broader Impacts: Advanced Materials and Catalyst Development
The innovations in cyclopentylmagnesium chemistry extend beyond traditional organic synthesis and have significant implications for the development of advanced materials and novel catalysts. The cyclopentyl moiety can be incorporated into polymers and other materials to impart specific physical and chemical properties. smolecule.com
Furthermore, cyclopentylmagnesium chloride and its derivatives can serve as precursors for the synthesis of a wide range of organometallic complexes. wikipedia.org These complexes, in turn, can function as catalysts for various chemical transformations. For example, iron catalysts, which are often generated in situ from the reaction of an iron salt with a Grignard reagent, have been shown to be effective for cross-coupling reactions. orgsyn.org The development of new cyclopentadienyl ligands, as mentioned earlier, is also a key area of research for creating highly active and selective catalysts for a variety of applications, including polymerization and asymmetric synthesis. nih.govwikipedia.org
The ongoing research into the fundamental reactivity and application of cyclopentylmagnesium chloride continues to push the boundaries of chemical synthesis. From the precise control of stereochemistry to the development of sustainable manufacturing processes and advanced materials, the future of this versatile reagent is bright and full of potential.
Interactive Data Table: Properties of Solvents for Grignard Reactions
| Solvent | Source | Key Properties | Green Chemistry Considerations |
| Diethyl Ether | Traditional | High volatility, flammable, peroxide-former | Less desirable due to safety and environmental concerns |
| Tetrahydrofuran (THF) | Traditional | Good solvating power, but also a peroxide-former | Similar concerns to diethyl ether |
| Cyclopentyl Methyl Ether (CPME) | Renewable | Lower volatility, less prone to peroxide formation, recyclable | A greener alternative to traditional ethers researchgate.netrsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | Can suppress side reactions, derived from biomass | A promising green solvent with performance advantages rsc.org |
Q & A
Q. How can researchers synthesize and characterize magnesium chloride (MgCl₂) with high purity for stoichiometric studies?
Methodological Answer:
- Synthesis : React magnesium metal with hydrochloric acid (HCl) in a controlled molar ratio under inert conditions to avoid oxidation. Excess HCl ensures complete Mg dissolution, and the product is crystallized via slow evaporation .
- Characterization : Use thermogravimetric analysis (TGA) to confirm anhydrous MgCl₂ purity (dehydration steps at 117°C and 185°C) and X-ray diffraction (XRD) to verify crystallinity. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace impurities .
Q. What experimental techniques are critical for distinguishing cyclopentane derivatives (e.g., chlorocyclopentane) from their structural analogs?
Methodological Answer:
- NMR Spectroscopy : Compare H and C NMR chemical shifts. For chlorocyclopentane (CHCl), the chlorine atom induces deshielding (~δ 4.5 ppm for adjacent protons) versus cyclopentanol (δ 1.5–2.0 ppm) .
- Mass Spectrometry : Chlorine’s isotopic signature (3:1 ratio for Cl/Cl) confirms halogen presence. For cyclopentyloxymethyl chloride, fragmentation patterns distinguish ether and chloro-functional groups .
Advanced Research Questions
Q. How can conflicting data on cyclopentane hydrate phase equilibria in NaCl solutions be resolved?
Methodological Answer:
- Contradiction : NaCl inhibits hydrate formation at high concentrations (>15 wt%) but cyclopentane promotes it via clathrate stabilization .
- Resolution : Use an isochoric pressure-search method to measure equilibrium conditions at varying NaCl concentrations (0–25 wt%). Model interactions using the van der Waals–Platteeuw theory, incorporating ionic strength corrections for NaCl’s colligative effects .
Q. What strategies optimize stereochemical control in synthesizing functionalized cyclopentanes (e.g., gelsemine intermediates)?
Methodological Answer:
- Epoxidation Control : Use chiral perbenzoic acids (e.g., perbenzoic acid 538) to selectively oxidize less hindered faces of bicyclic precursors, achieving >90% diastereomeric excess .
- Rearrangement Pathways : Employ magnesium bromide to induce bromohydrin formation, followed by acid-mediated skeletal rearrangements (e.g., bicyclo[2.2.2]octane to bicyclo[3.2.1]octane) .
Q. How do chlorination agents (e.g., SOCl₂, N-chlorosuccinimide) influence reaction outcomes in cyclopentane functionalization?
Methodological Answer:
- Thionyl Chloride (SOCl₂) : Converts cyclopentanol to chlorocyclopentane via SN2 mechanism (yield: 75–85%). Side reactions (e.g., elimination to cyclopentene) are minimized at 0°C .
- N-Chlorosuccinimide (NCS) : Enables radical-mediated chlorination for spirocyclic systems (e.g., palauamine synthesis). UV light initiation improves regioselectivity in hydantoin formation .
Q. What methodologies address discrepancies in cyclopentane ring-contraction efficiency during carbocycle synthesis?
Methodological Answer:
- Semi-Pinacol Rearrangement : Titanium chloride (TiCl₄) catalyzes epoxide 51 → cyclopentane 52 with 50% yield. Optimize Lewis acid concentration (0.5–1.0 eq) to balance reactivity vs. side reactions .
- Silver-Promoted Rearrangements : AgNO₃ stabilizes carbocation intermediates in norbornyl → cyclopentane transformations, reducing byproduct formation .
Q. How can hygroscopicity of MgCl₂ be mitigated in air-sensitive syntheses (e.g., Grignard reagent preparation)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
